molecular formula C74H134N4O32 B164462 GD2 ガングリオシド CAS No. 65988-71-8

GD2 ガングリオシド

カタログ番号: B164462
CAS番号: 65988-71-8
分子量: 1591.9 g/mol
InChIキー: FFILOTSTFMXQJC-QCFYAKGBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

GD2 as a Tumor Biomarker

GD2 has emerged as a significant biomarker for several malignancies, particularly neuroblastoma. Its expression is associated with disease progression and poor prognosis.

  • Neuroblastoma : GD2 is consistently expressed across all stages of neuroblastoma, making it a reliable biomarker for diagnosis and monitoring treatment response. Research indicates that circulating GD2 levels can serve as a sensitive tumor biomarker for high-risk neuroblastoma patients, aiding in prognosis and therapeutic decisions .
  • Osteosarcoma : Studies have shown that GD2 expression persists upon recurrence in osteosarcoma patients. Immunohistochemical analyses revealed that GD2 was present in 100% of matched samples from initial biopsies and recurrences, suggesting its potential role in monitoring disease status .

Therapeutic Targeting of GD2

The therapeutic potential of GD2 is being explored through various immunotherapeutic approaches:

  • Monoclonal Antibodies : Dinutuximab, an FDA-approved anti-GD2 monoclonal antibody, has shown efficacy in treating high-risk neuroblastoma. Clinical trials have demonstrated improved survival rates when patients are treated with this agent .
  • Combination Therapies : Combining anti-GD2 antibodies with other therapeutic modalities (e.g., chemotherapy) has been proposed to enhance treatment efficacy. For instance, studies indicate that anti-GD2 antibodies can induce immune-independent cell death mechanisms and may improve the overall therapeutic outcome when combined with other agents .
  • Bispecific Antibodies and Immunocytokines : Newer strategies involve bispecific antibodies designed to engage multiple immune pathways against GD2-expressing tumors. These approaches aim to redirect cytotoxic immune responses specifically towards cancer cells expressing GD2 .

Case Studies and Clinical Trials

Several clinical trials are underway to evaluate the efficacy of targeting GD2 in various cancers:

  • Neuroblastoma Trials : Ongoing studies are assessing the effectiveness of dinutuximab in combination with other agents for treating relapsed or refractory neuroblastoma patients. Early results indicate promising outcomes regarding survival rates and quality of life improvements .
  • Osteosarcoma Research : Phase 2 trials are being initiated to evaluate anti-GD2 therapies in children with recurrent osteosarcoma, building on findings that suggest increased GD2 expression correlates with resistance to standard chemotherapy .
  • Melanoma Studies : Research has indicated that GD2 plays a critical role in melanoma cell adhesion and proliferation. Investigations into anti-GD2 therapies are being conducted to determine their potential effectiveness in treating advanced melanoma cases .

Mechanistic Insights into GD2 Functionality

GD2 not only serves as a tumor marker but also participates actively in tumor biology:

  • Cell Survival and Invasion : Studies suggest that GD2 enhances cell survival and invasion capabilities of tumors by modulating signaling pathways involved in cell growth and metastasis .
  • Immune Evasion : GD2 has been implicated in T-cell dysfunction, acting as an immune checkpoint that tumors exploit to evade immune surveillance. This characteristic makes it a dual-target for both therapy and diagnostics .

Summary Table of Key Findings

ApplicationDescriptionReferences
Tumor BiomarkerReliable indicator for neuroblastoma and osteosarcoma; correlates with disease progression ,
Monoclonal Antibody TherapyDinutuximab improves survival rates in neuroblastoma patients ,
Combination TherapiesEnhanced efficacy when combined with chemotherapy
Clinical TrialsOngoing studies evaluating anti-GD2 therapies across various cancers , ,
Mechanistic RoleInvolvement in cell survival, invasion, and immune evasion ,

作用機序

ガンジオシド GD2 は、いくつかのメカニズムを通じてその効果を発揮します。

6. 類似の化合物との比較

ガンジオシド GD2 は、以下を含む、より大きな糖脂質ファミリーの一部です。

ガンジオシド GD2 の独自性: ガンジオシド GD2 は、神経外胚葉由来の癌における特定の発現と、免疫調節と癌細胞の生存における役割により、独特です . その独自の構造と生物学的機能により、癌免疫療法の貴重な標的となっています .

生化学分析

Biochemical Properties

GD2 Ganglioside is produced through sequential steps of glycosylation and sialylation . It interacts with various enzymes, proteins, and other biomolecules, affecting the composition and formation of membrane microdomains involved in surface receptor signaling .

Cellular Effects

GD2 Ganglioside has been shown to enhance cell survival and invasion when overexpressed in cancer . It also contributes to T-cell dysfunction and functions as an immune checkpoint . Furthermore, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

GD2 Ganglioside exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Binding of antibodies to GD2 Ganglioside leads to immune-independent cell death mechanisms .

Temporal Effects in Laboratory Settings

The effects of GD2 Ganglioside change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of GD2 Ganglioside vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

GD2 Ganglioside is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

GD2 Ganglioside is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

化学反応の分析

反応の種類: ガンジオシド GD2 は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、グリカン鎖またはセラミド骨格が変更された修飾されたガンジオシドが含まれ、それらの生物学的機能に影響を与える可能性があります .

4. 科学研究への応用

ガンジオシド GD2 は、幅広い科学研究の応用範囲を持ちます。

類似化合物との比較

Ganglioside GD2 is part of a larger family of glycosphingolipids, including:

Uniqueness of Ganglioside GD2: Ganglioside GD2 is unique due to its specific expression in neuroectoderm-derived cancers and its role in immune modulation and cancer cell survival . Its distinct structure and biological functions make it a valuable target for cancer immunotherapy .

生物活性

GD2 ganglioside is a member of the glycosphingolipid family and plays significant roles in cellular processes, particularly in cancer biology. This article explores the biological activity of GD2, focusing on its expression patterns, mechanisms of action, and implications for cancer therapy.

Structure and Biosynthesis

GD2 is characterized as a disialoganglioside composed of two sialic acid residues linked to three monosaccharide units. Its biosynthesis involves several enzymatic steps, primarily catalyzed by GD3 synthase (GD3S), which is considered the rate-limiting enzyme in the pathway leading to GD2 production from GM3 and GD3 . The structure of GD2 allows it to interact with various membrane proteins and signaling pathways, influencing cell behavior.

Expression Patterns

Normal Tissues : In healthy individuals, GD2 is predominantly expressed in the central nervous system, peripheral sensory nerve fibers, and dermal melanocytes. Its expression is limited, suggesting a specialized role in neural development and function .

Cancer Tissues : GD2 is overexpressed in several malignancies, including neuroblastoma, melanoma, small cell lung cancer, and triple-negative breast cancer (TNBC). This overexpression correlates with enhanced tumor cell proliferation, motility, adhesion, and resistance to apoptosis . Notably, GD2 expression has been associated with poor prognosis in certain cancers due to its role in promoting aggressive tumor characteristics .

GD2 exerts its biological effects through several mechanisms:

  • Cell Signaling : GD2 interacts with integrins and other membrane proteins to modulate signaling pathways such as those involving the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). These interactions enhance malignant properties such as cell growth and invasion .
  • Extracellular Vesicles (EVs) : Cancer cells expressing GD2 release EVs that can transfer malignant traits to neighboring cells. These EVs have been shown to enhance cell growth and invasion in GD2-negative melanoma cells .
  • Cancer Stem Cells (CSCs) : In prostate cancer models, GD2 has been implicated in maintaining CSC populations. Targeting GD2 may disrupt these populations and reduce tumorigenesis .

Case Studies

  • Prostate Cancer : A study demonstrated that CRISPR-Cas9-mediated knockout of GD3S in prostate cancer cells significantly impaired their oncogenic traits and reduced CSC markers. This suggests that targeting the GD2 pathway could provide therapeutic benefits in advanced prostate cancer .
  • Melanoma : Research indicated that EVs derived from GD2-expressing melanoma cells could enhance the malignant phenotype of neighboring cells. This highlights the role of GD2 in creating a supportive tumor microenvironment conducive to cancer progression .
  • Triple-Negative Breast Cancer : In a cohort study, GD2-positive TNBCs exhibited worse prognoses compared to their GD2-negative counterparts. This finding underscores the potential of GD2 as a biomarker for aggressive disease .

Implications for Immunotherapy

The unique expression patterns of GD2 in tumors have led to its exploration as a target for immunotherapy. Anti-GD2 monoclonal antibodies have shown promise in inducing apoptosis in GD2-expressing tumors by activating caspases involved in programmed cell death . Clinical trials are ongoing to evaluate the efficacy of these therapies across various cancer types.

Data Summary

The following table summarizes key findings related to the biological activity of GD2 ganglioside across different cancers:

Cancer TypeExpression LevelBiological EffectsTherapeutic Implications
NeuroblastomaHighTumor proliferation, resistance to apoptosisTarget for immunotherapy
MelanomaHighEnhanced invasion, growth via EVsPotential therapeutic target
Prostate CancerVariableMaintains CSCs; promotes tumorigenesisTargeting GD3S may reduce tumor growth
Triple-Negative Breast CancerHighPoor prognosis associated with high levelsBiomarker for aggressive disease

特性

IUPAC Name

(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFILOTSTFMXQJC-QCFYAKGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H134N4O32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893901
Record name GD2 Ganglioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1591.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65988-71-8
Record name Ganglioside, GD2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GD2 Ganglioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the molecular formula and weight of GD2 ganglioside?

A1: The molecular formula of GD2 ganglioside is C70H123N3O29 and its molecular weight is 1546.88 g/mol.

Q2: What is the structural difference between GD2 and O-acetyl-GD2 ganglioside?

A2: O-acetyl-GD2 ganglioside is a derivative of GD2 ganglioside containing an acetyl group. This seemingly small modification results in distinct differences in tissue distribution and antibody binding. [, ]

Q3: Are there any spectroscopic data available for GD2 ganglioside?

A3: While spectroscopic data is not explicitly provided in the research papers, high-performance thin-layer chromatography (HPTLC) is commonly used for analyzing GD2 ganglioside and other gangliosides. [, ]

Q4: How do antibodies targeting GD2 ganglioside interact with their target?

A4: Anti-GD2 antibodies bind to the carbohydrate motif of GD2 ganglioside presented on the cell surface. This interaction is primarily driven by an extensive network of direct and water molecule-mediated hydrogen bonds. [, , ]

Q5: What are the downstream effects of anti-GD2 antibody binding?

A5: Antibody binding to GD2 ganglioside can lead to various downstream effects including:

  • Antibody-dependent cellular cytotoxicity (ADCC): Antibodies engage immune cells, such as natural killer (NK) cells, to kill tumor cells. [, , ]
  • Complement-dependent cytotoxicity (CDC): Antibodies activate the complement system, leading to the formation of membrane attack complexes that lyse tumor cells. [, , ]
  • Direct cytotoxicity: Some anti-GD2 antibodies can induce apoptosis (programmed cell death) in tumor cells through mechanisms involving caspase activation and mitochondrial pathways. [, , ]
  • Modulation of cell signaling: Anti-GD2 antibodies can affect intracellular signaling pathways, including those involving PI3K/Akt/mTOR, Aurora kinases, and focal adhesion kinase (FAK). [, , ]

Q6: What is the current clinical application of anti-GD2 ganglioside antibodies?

A6: Monoclonal antibodies targeting GD2 ganglioside are currently approved for treating high-risk neuroblastoma. [] Clinical trials are ongoing to assess their efficacy in other cancers, including melanoma and sarcoma. [, ]

Q7: What are the challenges associated with anti-GD2 antibody therapy?

A7: One challenge is the potential for dose-limiting toxicity due to GD2 ganglioside expression on normal cells, particularly in the peripheral nervous system. This can lead to pain and other side effects. [, , ] Another challenge is the development of resistance to anti-GD2 antibodies. [, ]

Q8: What are the strategies to overcome these challenges?

A8: Several strategies are being investigated:

  • Developing antibodies specific to O-acetyl-GD2 ganglioside: These antibodies demonstrate potent anti-tumor activity without cross-reacting with GD2 on healthy peripheral nerve fibers, potentially reducing toxicity. [, ]
  • Combining anti-GD2 antibodies with other therapies: This approach aims to enhance efficacy and overcome resistance. Examples include combining with chemotherapy, targeted therapies (e.g., aurora kinase inhibitors), cytokines (e.g., IL-2, GM-CSF), or immune checkpoint inhibitors. [, , ]
  • Developing alternative immunotherapies targeting GD2 ganglioside: This includes CAR T-cell therapy, bispecific antibodies, and vaccines. [, , , ]

Q9: What is the role of peptide mimotopes in GD2 ganglioside research?

A9: Peptide mimotopes are short peptides that mimic the structure or function of GD2 ganglioside. They are being explored as potential vaccine candidates to elicit anti-tumor immune responses. [, ] Studies have shown that immunization with GD2 mimotopes can induce both humoral and cellular immune responses against GD2-expressing tumors. [, , ]

Q10: How does interferon-gamma affect GD2 ganglioside expression?

A10: Interferon-gamma has been shown to increase the surface expression of GD2 ganglioside on neuroblastoma cells, potentially enhancing their immunogenicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。